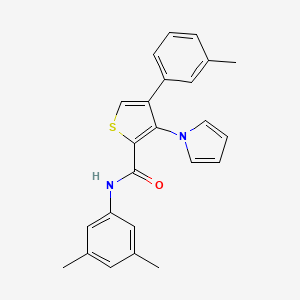

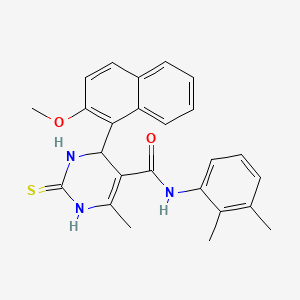

![molecular formula C18H19N5O2S3 B2564686 N-(3-(甲硫基)苯基)-2-(7-氧代-2-硫代吗啉噻唑并[4,5-d]嘧啶-6(7H)-基)乙酰胺 CAS No. 1223943-30-3](/img/structure/B2564686.png)

N-(3-(甲硫基)苯基)-2-(7-氧代-2-硫代吗啉噻唑并[4,5-d]嘧啶-6(7H)-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(3-(methylthio)phenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide" is a complex molecule that may be related to various research areas, including medicinal chemistry and enzyme inhibition. While the provided papers do not directly discuss this specific compound, they do provide insights into similar structures and their biological activities, which can be useful for a comprehensive analysis.

Synthesis Analysis

The synthesis of related compounds involves the formation of acetamide derivatives with various substituents. For instance, the synthesis of 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides as Peripheral Benzodiazepine Receptor (PBR) ligands involves exploring different substituents at the 3-position of the acetamide moiety . Similarly, the synthesis of thiazolyl N-benzyl-substituted acetamide derivatives, which are evaluated for Src kinase inhibitory and anticancer activities, includes the substitution of a pyridine ring with a thiazole and the evaluation of N-benzyl substitution effects . Additionally, the synthesis of fused thiazolo[3,2-a]pyrimidinones from N-aryl-2-chloroacetamides as electrophilic building blocks demonstrates a method for creating ring-annulated structures . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of acetamide derivatives is crucial for their biological activity. The 3D-QSAR model proposed in the study of 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides helps to understand the impact of different substitutions on the acetamide moiety and their affinity for PBR . The structural analysis of thiazolyl N-benzyl-substituted acetamide derivatives, particularly the role of the thiazole ring and N-benzyl substitution, is essential for understanding their Src kinase inhibitory activities . The single crystal X-ray data on the representative compound 6c from the synthesis of thiazolo[3,2-a]pyrimidinones confirms the structure of the reaction products, which is important for the structural elucidation of similar compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include the formation of acetamide derivatives with various substituents and the elimination of by-products such as aniline or 2-aminobenzothiazole . The reactivity of the electrophilic centers in N-aryl-2-chloroacetamides is exploited to create ring-annulated thiazolo[3,2-a]pyrimidinone products . Understanding these reactions can provide insights into the potential reactivity of the compound and its possible transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The binding studies and biological evaluations of these compounds provide information on their affinity for specific receptors and their potential biological effects . The analytical and spectral studies, along with single crystal X-ray data, offer detailed information on the physical characteristics of these compounds, which can be extrapolated to predict the properties of the compound .

科学研究应用

合成与抗肿瘤评估

- El-Morsy 等人 (2017) 的一项研究合成了一系列 3-(甲硫基)-1-苯基-1H-吡唑并[3,4-d]嘧啶衍生物,并评估了它们对人乳腺癌细胞系 MCF7 的抗肿瘤活性。这项研究突出了类似化合物在癌症治疗中的潜力,其中所讨论化合物的衍生物可能会被研究其对各种癌细胞系的疗效 (El-Morsy、El-Sayed 和 Abulkhair,2017)。

抗菌应用

- 另一项研究重点关注噻唑并[4,5-d]嘧啶衍生物作为潜在抗菌剂的合成,报告了对这些化合物对各种微生物菌株的评估。这表明 N-(3-(甲硫基)苯基)-2-(7-氧代-2-硫代吗啉噻唑并[4,5-d]嘧啶-6(7H)-基)乙酰胺的衍生物也可能在开发新的抗菌剂中找到用途,鉴于其结构相似性和此类结构在抗菌研究中的重要性 (Habib 等人,2007)。

生物活性与药物开发

- Kerru 等人 (2019) 关于新型噻吩并嘧啶连接的罗丹明衍生物的合成和抗菌活性的研究强调了与所讨论化合物相关的化合物可表现出的广泛生物活性。这包括抗菌和抗真菌特性的潜力,这对于解决耐药性和开发新疗法至关重要 (Kerru、Maddila、Maddila、Sobhanapuram 和 Jonnalagadda,2019)。

属性

IUPAC Name |

N-(3-methylsulfanylphenyl)-2-(7-oxo-2-thiomorpholin-4-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2S3/c1-26-13-4-2-3-12(9-13)20-14(24)10-23-11-19-16-15(17(23)25)28-18(21-16)22-5-7-27-8-6-22/h2-4,9,11H,5-8,10H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQNSZTUMTKDQTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCSCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

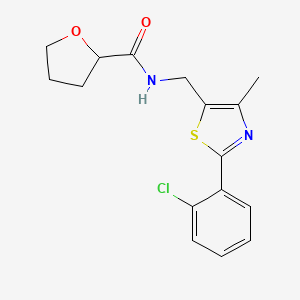

![Tert-butyl 1-(2-aminoethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B2564603.png)

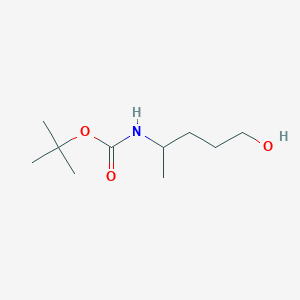

![4-[(E)-2-[4-(5-tert-butyltriazol-1-yl)phenyl]ethenyl]benzaldehyde](/img/structure/B2564605.png)

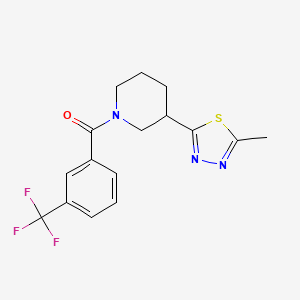

![N-[3-(6-Fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2564606.png)

![Methyl 4-((6-benzyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2564607.png)

![1-(4-chlorophenyl)-5-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2564609.png)

![N-(5-chloro-2-methoxyphenyl)-2-[3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2564613.png)

![3-Methyl-1-(propylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2564615.png)

![(E)-3-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2564621.png)